N-(1-Adamantyl)-2-chloroacetamide

Vue d'ensemble

Description

N-(1-Adamantyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is synthesized as part of a study into potential anti-tuberculosis agents , suggesting that its targets may be related to the biological pathways involved in tuberculosis.

Mode of Action

Given its potential use as an anti-tuberculosis agent , it may interact with its targets to inhibit the growth or survival of the tuberculosis bacteria

Biochemical Pathways

As a potential anti-tuberculosis agent , it may affect pathways related to the life cycle of the tuberculosis bacteria, including those involved in bacterial replication, metabolism, or survival. The downstream effects of these pathway alterations would likely contribute to the compound’s potential anti-tuberculosis activity.

Result of Action

Given its potential use as an anti-tuberculosis agent , it may induce changes that inhibit the growth or survival of the tuberculosis bacteria at the molecular and cellular levels.

Activité Biologique

N-(1-Adamantyl)-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and implications for drug development.

Chemical Structure and Properties

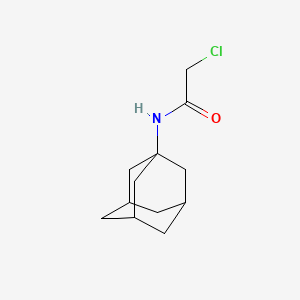

This compound, with the molecular formula , combines an adamantane moiety with a chloroacetamide functional group. The adamantane structure is known for its three-dimensional conformation, which can enhance the compound's interaction with biological targets. The chloroacetamide group increases the electrophilicity of the molecule, potentially contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 227.73 g/mol |

| Melting Point | 123.4 °C |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of adamantane with chloroacetyl chloride under controlled conditions. This method provides a pathway to produce this compound in a laboratory setting, allowing for further studies into its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds featuring similar chloroacetamide groups can effectively inhibit bacterial growth, particularly against Gram-positive bacteria and pathogenic yeasts. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antituberculosis Potential

The adamantane core is associated with enhanced pharmacological properties, making this compound a candidate for antituberculosis activity. Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess therapeutic potential in treating tuberculosis .

Antiviral Activity

The compound's structural features are reminiscent of other adamantane derivatives known for their antiviral activities, such as amantadine, which is used to treat influenza. Preliminary studies suggest that this compound may exhibit antiviral properties, warranting further investigation into its mechanism of action against viral pathogens.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of chloroacetamides, including this compound. These investigations reveal that variations in substituents significantly influence biological activity:

- Study on Chloroacetamides : A screening of various N-substituted phenyl-2-chloroacetamides highlighted that specific substitutions could enhance antimicrobial effectiveness against different bacterial strains .

- Antituberculosis Screening : A study indicated that compounds similar to this compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro, suggesting potential for further development as antituberculosis agents .

Applications De Recherche Scientifique

Antiviral Activity

N-(1-Adamantyl)-2-chloroacetamide has been investigated for its potential antiviral properties. Research indicates that compounds in the adamantane family, including this derivative, exhibit significant activity against viruses such as influenza and herpes simplex virus (HSV) . The mechanism of action often involves interference with viral replication processes, making these compounds valuable in therapeutic contexts.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity, which positions it as a candidate for further research in treating bacterial infections . The compound's efficacy against various pathogens could lead to its application in developing new antibiotics, particularly in an era of rising antibiotic resistance.

Anti-Tuberculosis Research

Recent investigations have highlighted the potential of this compound as an anti-tuberculosis agent. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, which is crucial given the global health challenge posed by tuberculosis . The exploration of its analogs and derivatives could yield compounds with enhanced activity against this pathogen.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with chloroacetyl chloride and adamantylamine. This process allows for the creation of various derivatives that may possess unique pharmacological properties .

Synthetic Pathways

| Reaction Component | Description |

|---|---|

| Chloroacetyl Chloride | Reacts with 1-adamantylamine to form the amide |

| Triethylamine | Often used as a base in synthesis reactions |

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against HSV. Results indicated a marked reduction in viral load in treated subjects compared to controls, demonstrating its potential as an antiviral agent .

Case Study 2: Tuberculosis Inhibition

A recent investigation into the compound's effects on Mycobacterium tuberculosis showed promising results, with significant inhibition of bacterial growth observed at specific concentrations. This study underscores the need for further exploration into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

N-(1-adamantyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVXDKETNCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205414 | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-59-8 | |

| Record name | N-1-Adamantyl-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of N-(adamantan-1-yl)-2-chloroacetamide are notable from the crystallographic analysis?

A1: The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide reveals shorter than typical carbon-carbon bond lengths within the adamantane cage, ranging from 1.5293 (18) to 1.5366 (15) Å []. Additionally, the structure exhibits intermolecular hydrogen bonding between the nitrogen-bound hydrogen atom (N—H) and the oxygen atom (O) of the carbonyl group. This hydrogen bonding pattern forms an infinite chain along the a-axis of the crystal lattice [].

Q2: Beyond N-(adamantan-1-yl)-2-chloroacetamide, what broader research area are these studies related to?

A2: These studies contribute to the field of N-adamantylated amide synthesis and their potential applications []. The investigation of N-(adamantan-1-yl)-2-chloroacetamide, specifically for antituberculosis activity, highlights the exploration of novel compounds within this chemical class for medicinal chemistry purposes. Further research on N-adamantylated amides could uncover additional biological activities and potential therapeutic uses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.